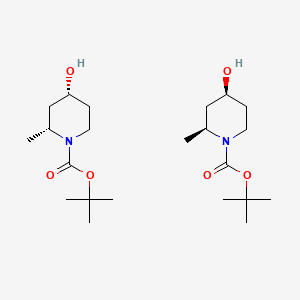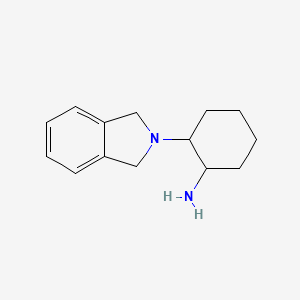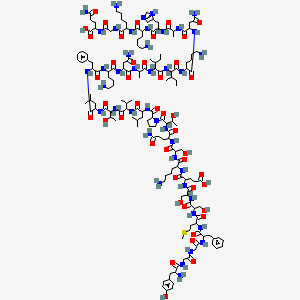![molecular formula C8H7BrFN3 B12316752 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B12316752.png)
4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1S)-1-Azidoethyl]-2-bromo-1-fluorobenzene is an organic compound with the molecular formula C8H7BrFN3. This compound is notable for its unique structure, which includes an azido group, a bromo substituent, and a fluorine atom attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substituents.
Bromination and Fluorination: The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions. These reactions often require specific catalysts and conditions to ensure regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Major Products:
Substitution Products: Various azido derivatives.
Reduction Products: Amino derivatives.
Oxidation Products: Nitro or nitroso derivatives.
Scientific Research Applications
4-[(1S)-1-Azidoethyl]-2-bromo-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the study of azido-containing compounds and their interactions with biological systems.
Medicine: Investigated for potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene depends on its functional groups:
Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in bioconjugation and drug development.
Bromo and Fluoro Substituents: These groups can influence the compound’s reactivity and interactions with other molecules, affecting its overall chemical behavior.
Comparison with Similar Compounds
4-[(1S)-1-Azidoethyl]-2-chloro-1-fluorobenzene: Similar structure but with a chlorine atom instead of bromine.
4-[(1S)-1-Azidoethyl]-2-bromo-1-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 4-[(1S)-1-Azidoethyl]-2-bromo-1-fluorobenzene is unique due to the combination of azido, bromo, and fluoro groups, which confer distinct reactivity and properties. This makes it valuable in specific synthetic and research applications where these functional groups are advantageous.
Properties
Molecular Formula |
C8H7BrFN3 |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene |
InChI |
InChI=1S/C8H7BrFN3/c1-5(12-13-11)6-2-3-8(10)7(9)4-6/h2-5H,1H3/t5-/m0/s1 |
InChI Key |
QUSFIBUPEGMUED-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)Br)N=[N+]=[N-] |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316670.png)
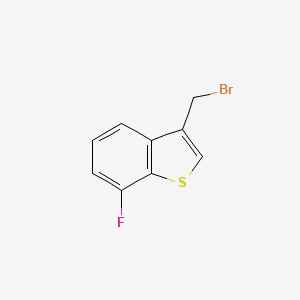
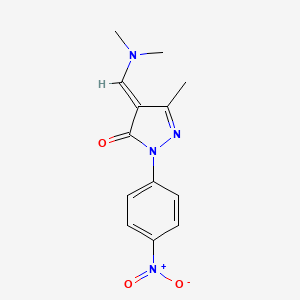
![8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione](/img/structure/B12316692.png)
![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B12316702.png)
![(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12316707.png)
![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12316715.png)
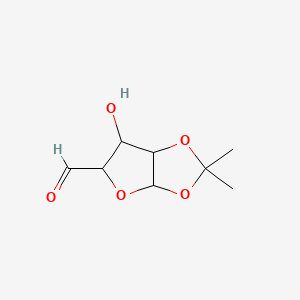
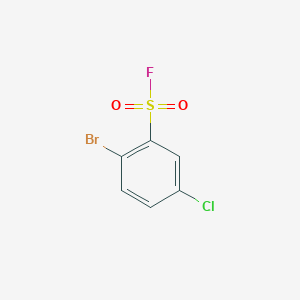
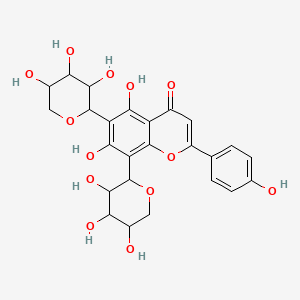
![N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide](/img/structure/B12316740.png)
